

6-Chloropyridine-2-carboxamide molecular weight and formula

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Compound of Interest

Compound Name: 6-Chloropyridine-2-carboxamide

Cat. No.: B1347139

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Technical Guide: 6-Chloropyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties, a representative synthetic protocol, and the logical workflow for the synthesis of **6-Chloropyridine-2-carboxamide**. This compound is a valuable building block in medicinal chemistry and drug discovery, serving as a scaffold for developing novel therapeutic agents.

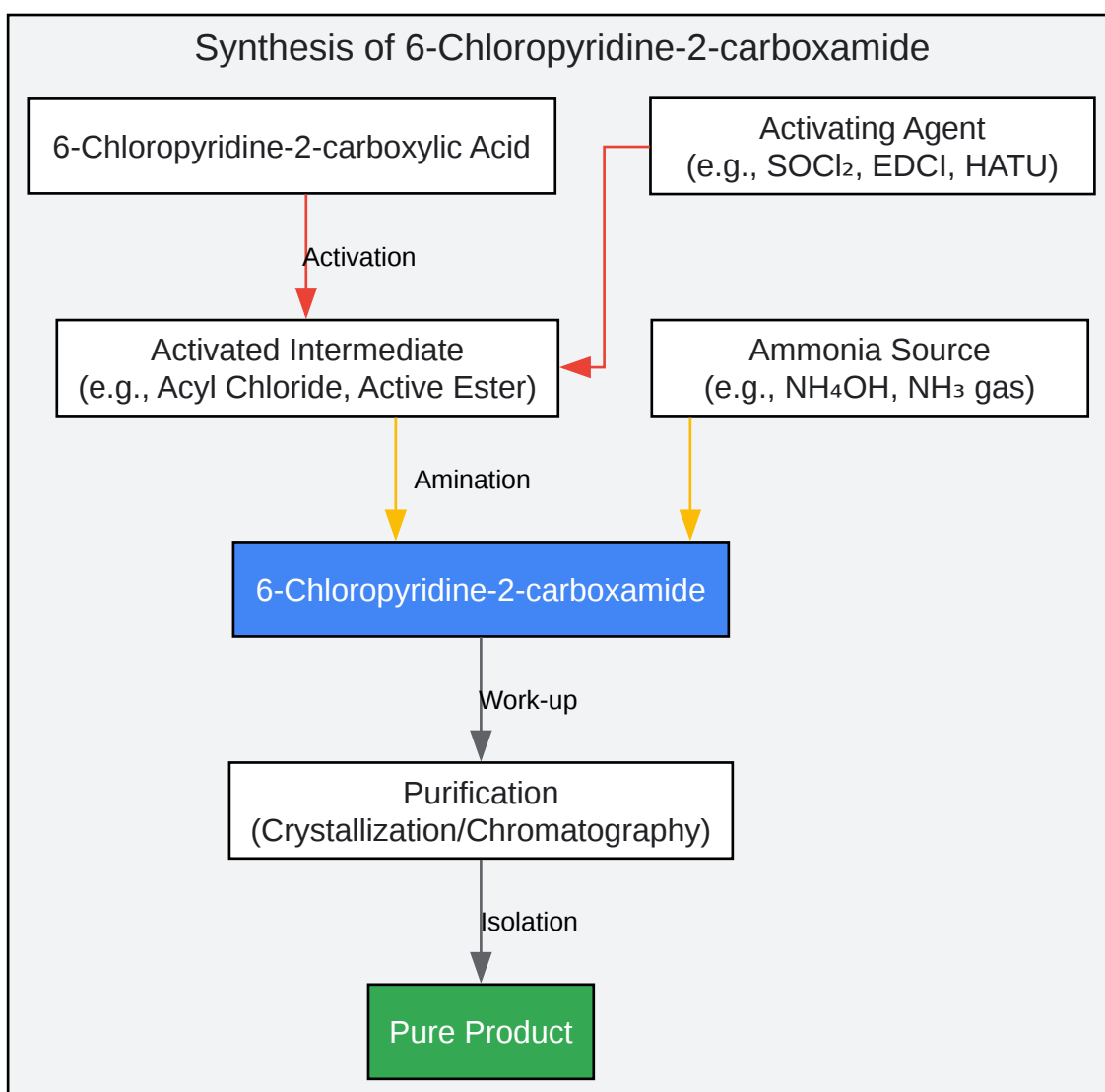
Core Molecular Data

The fundamental molecular and chemical properties of **6-Chloropyridine-2-carboxamide** are summarized below.

Property	Value	Citation
Molecular Formula	C ₆ H ₅ ClN ₂ O	[1][2]
Molecular Weight	156.57 g/mol	[1][2]
IUPAC Name	6-chloropyridine-2-carboxamide	[1]
CAS Number	70593-61-2	[2]
Canonical SMILES	C1=CC(=NC(=C1)C(=O)N)Cl	
Physical Form	Solid	[2]

Synthetic Workflow

The synthesis of carboxamides from their corresponding carboxylic acids is a fundamental transformation in organic chemistry. The following diagram illustrates a general and robust workflow for the synthesis of **6-Chloropyridine-2-carboxamide** from its carboxylic acid precursor. This process involves the activation of the carboxylic acid to form a more reactive intermediate, which is then subjected to amination.



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Caption: A generalized workflow for the synthesis of **6-Chloropyridine-2-carboxamide**.

Experimental Protocol: Synthesis of 6-Chloropyridine-2-carboxamide

The following is a representative protocol for the synthesis of **6-Chloropyridine-2-carboxamide** from 6-chloropyridine-2-carboxylic acid. This method is based on the common laboratory practice of converting a carboxylic acid to an amide via an acyl chloride intermediate.

Materials:

- 6-Chloropyridine-2-carboxylic acid
- Thionyl chloride (SOCl_2)
- Ammonium hydroxide (NH_4OH)
- Dichloromethane (DCM)
- Anhydrous sodium sulfate (Na_2SO_4)
- Hydrochloric acid (HCl), 5% aqueous solution
- Sodium bicarbonate (NaHCO_3), saturated aqueous solution
- Brine (saturated aqueous NaCl solution)

Procedure:

- Acyl Chloride Formation:
 - In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-chloropyridine-2-carboxylic acid (1.0 eq) in an excess of thionyl chloride (5.0-10.0 eq).
 - Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC (thin-layer chromatography).
 - After completion, allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure.
- Amidation:
 - Dissolve the crude acyl chloride in an anhydrous solvent such as dichloromethane.
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add a concentrated solution of ammonium hydroxide (2.0-3.0 eq) to the cooled solution with vigorous stirring.

- Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
- Work-up and Purification:
 - Transfer the reaction mixture to a separatory funnel and dilute with dichloromethane.
 - Wash the organic layer sequentially with a 5% HCl solution, a saturated NaHCO₃ solution, and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
 - The crude **6-Chloropyridine-2-carboxamide** can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Applications in Drug Development

Pyridine carboxamide derivatives are a significant class of compounds in medicinal chemistry. They are known to exhibit a wide range of biological activities. For instance, various pyridine carboxamide derivatives have been identified as promising hits in phenotypic screens against *Mycobacterium tuberculosis*, the causative agent of tuberculosis.[3] Some of these compounds act as prodrugs that are activated within the mycobacteria, leading to a bactericidal effect.[3] The 6-chloro substituent on the pyridine ring can serve as a handle for further chemical modifications to optimize the pharmacological properties of these molecules.

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